molecular formula C5H9NO4S B12854700 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid

3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid

Cat. No.: B12854700
M. Wt: 179.20 g/mol
InChI Key: YWSYFTZJYVORTE-UHFFFAOYSA-N
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Description

3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid is a unique organic compound characterized by its thietane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thietane ring, along with the methylamino and carboxylic acid functional groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with a halogenated carboxylic acid derivative, followed by methylation of the amino group. The reaction conditions often require the use of a base to facilitate the cyclization process and control the reaction temperature to ensure the stability of the thietane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the methylamino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various substituted thietane derivatives.

Scientific Research Applications

3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The thietane ring and functional groups play a crucial role in binding to these targets, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-1,1-dioxo-thietane-2-carboxylic acid
  • 3-(Methylamino)-1,1-dioxo-thietane-4-carboxylic acid
  • 3-(Ethylamino)-1,1-dioxo-thietane-3-carboxylic acid

Uniqueness

3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the thietane ring This structure imparts distinct chemical and physical properties, making it valuable for various applications

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

3-(methylamino)-1,1-dioxothietane-3-carboxylic acid

InChI

InChI=1S/C5H9NO4S/c1-6-5(4(7)8)2-11(9,10)3-5/h6H,2-3H2,1H3,(H,7,8)

InChI Key

YWSYFTZJYVORTE-UHFFFAOYSA-N

Canonical SMILES

CNC1(CS(=O)(=O)C1)C(=O)O

Origin of Product

United States

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